C.I. Disperse Blue 125
Description
Classification and Structural Context within Disperse Dye Chemistry
C.I. Disperse Blue 125 is classified as a monoazo dye, which means its molecular structure contains one azo group (-N=N-), a key chromophore responsible for its color. vulcanchem.comworlddyevariety.com Like other disperse dyes, it is a non-ionic molecule with low water solubility, designed to be applied from a fine aqueous dispersion. wikipedia.orgblogspot.com The general structure of disperse dyes is typically small, planar, and non-ionic, often featuring polar functional groups like -NO2 and -CN which influence both the color and solubility. blogspot.com It is estimated that approximately 85% of all disperse dyes are either azo or anthraquinone-based compounds. wikipedia.org
The molecular complexity of this compound, which includes chlorine and multiple nitrogen-containing functional groups, gives it a specific affinity for synthetic fibers. vulcanchem.com This structure provides the necessary hydrophobicity to interact with polyester (B1180765) fibers while maintaining enough dispersibility in water for the dyeing process. vulcanchem.com
Historical Development and Industrial Relevance in Chemical Applications
The development of disperse dyes is intrinsically linked to the advent of synthetic fibers. aatcc.org The first disperse dyes were invented in 1923-24 to color cellulose (B213188) acetate (B1210297), the earliest hydrophobic fiber. wikipedia.orgresearchgate.net Initially known as acetate dyes, their application expanded to other synthetic fibers like polyester, nylon, and acrylics, leading to the name change to "disperse dyes" in 1953. blogspot.comaatcc.org
The industrial production of disperse dyes like this compound involves a multi-step synthesis, primarily a diazo coupling reaction. vulcanchem.com This process requires precise control over reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity. vulcanchem.com Following synthesis, the crude dye is purified and formulated with dispersing agents to create the final commercial product. vulcanchem.com
This compound is primarily used in the textile industry for dyeing synthetic fibers, especially polyester. vulcanchem.com It imparts a navy blue to a reddish-light navy blue color. worlddyevariety.com Its applications extend to various textile products, including apparel and automotive textiles. vulcanchem.comresearchandmarkets.com The growth of the disperse dyes market is closely tied to the increasing demand for synthetic fibers in sectors such as clothing, home textiles, and the automotive industry. researchandmarkets.comissuu.com
Scope and Significance of Current Research on this compound
Current research on disperse dyes, including this compound, is driven by several factors, including the need for improved performance and more sustainable manufacturing processes. issuu.commeghmaniglobal.com A significant area of research focuses on developing dyes with higher fastness properties, such as light fastness and wash fastness, to meet the demands of high-performance textiles like sportswear and automotive fabrics. vulcanchem.comsci-hub.se
The environmental impact of conventional dyeing processes has spurred research into more eco-friendly alternatives. meghmaniglobal.com This includes the development of alkali-clearable dyes and dispersant-free dyeing systems to reduce water pollution. researchgate.netsci-hub.ru Furthermore, there is a growing interest in digitalizing and automating dyeing processes to enhance efficiency and reduce the use of hazardous chemicals. meghmaniglobal.com The synthesis of new disperse dyes with improved properties, such as better tinctorial strength and brightness, remains an active area of investigation. p2infohouse.org
Interactive Data Table: Properties of this compound
| Property | Value |
| C.I. Name | Disperse Blue 125 |
| C.I. Number | 110176 |
| CAS Registry Number | 12223-15-3 / 66693-26-3 / 66693-27-4 |
| Molecular Formula | C22H24ClN7O7 / C27H31ClN8O8 |
| Molecular Weight | 1164.96 g/mol |
| Dye Class | Single Azo |
| Color | Navy Blue, Red Light Navy Blue |
| Data sourced from multiple references vulcanchem.comworlddyevariety.com |
Properties
CAS No. |
12223-15-3 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Origin of Product |
United States |
Synthetic Methodologies for C.i. Disperse Blue 125 and Analogous Structures
Classical Synthesis Approaches (e.g., diazotization and coupling)
The primary and most established method for synthesizing C.I. Disperse Blue 125, a monoazo dye, is through a classical diazotization and coupling reaction. worlddyevariety.comijirset.com This process is a cornerstone of azo dye chemistry and involves two main stages.
First, a primary aromatic amine, known as the diazo component, is converted into a diazonium salt. For this compound, the diazo component is 2,4-Dinitro-6-chloroaniline. worlddyevariety.comchemicalbook.com This conversion, or diazotization, is typically carried out in an acidic medium at low temperatures (0-5°C) to ensure the stability of the resulting diazonium salt. ijirset.com
In the second stage, the highly reactive diazonium salt is reacted with a coupling component. The synthesis of this compound utilizes a mixture of coupling components: N-(3-(Bis(2-(2-cyanoethoxy)ethyl)amino)-4-methoxyphenyl)propionamide and N-(3-(2-(2-cyanoethoxy)ethylamino)-4-methoxyphenyl)propionamide. worlddyevariety.comchemicalbook.com This coupling reaction forms the stable azo (-N=N-) chromophore, which is responsible for the dye's characteristic navy blue color. worlddyevariety.comresearchgate.net
The key reactants in this classical synthesis are summarized below.
| Role | Chemical Compound |
| Diazo Component | 2,4-Dinitro-6-chloroaniline |
| Coupling Component 1 | N-(3-(Bis(2-(2-cyanoethoxy)ethyl)amino)-4-methoxyphenyl)propionamide |
| Coupling Component 2 | N-(3-(2-(2-cyanoethoxy)ethylamino)-4-methoxyphenyl)propionamide |
Novel Functionalization and Structural Modification Strategies (e.g., reactive groups, blocked isocyanate groups)
To enhance the applicability of disperse dyes beyond traditional synthetic fibers like polyester (B1180765), novel functionalization strategies have been developed. A significant area of research involves the introduction of reactive groups to create "reactive disperse dyes". nih.govp2infohouse.org These modifications allow the dye to form covalent bonds with fibers like cotton, which standard disperse dyes cannot dye effectively. nih.gov Common reactive groups incorporated into dye structures include vinyl sulfones, triazines, pyrimidines, and benzenoids. nih.gov
A more recent innovation is the development of reactive disperse dyes featuring blocked isocyanate groups. These functional groups remain inert during synthesis and application but can be de-blocked under specific conditions, such as heat, to form a reactive isocyanate. This allows the dye to be used in processes like digital textile printing via sublimation transfer, where the heat of the transfer process initiates the reaction and bonding with the fiber. This approach aims to improve the durability and fastness properties of the dyes on a wider range of fabrics, including natural fibers. nih.gov
Advanced Synthetic Techniques (e.g., microwave irradiation)
Modern synthetic chemistry seeks more efficient and environmentally friendly methods, and the synthesis of disperse dyes is no exception. Microwave-assisted synthesis has emerged as a significant advanced technique. nih.govresearchgate.net This method utilizes microwave energy to heat the reaction mixture, which can dramatically reduce reaction times from hours to mere minutes. nih.govmdpi.com
Compared to conventional heating methods, microwave irradiation often leads to higher product yields and is considered a "green" technique because of its energy efficiency. researchgate.neteurjchem.com This technology has been successfully applied to various stages of dye synthesis, including the creation of novel heterocyclic disperse dyes, demonstrating its versatility and potential to streamline the production of compounds analogous to this compound. nih.govmdpi.com The rapid and efficient heating provided by microwaves can significantly accelerate the chemical reactions involved in dye formation. mdpi.com
Influence of Substituent Groups on Synthetic Yield and Chromatic Properties
The final color and properties of an azo disperse dye are heavily dependent on the chemical nature of the substituent groups on both the diazo and coupling components. aatcc.orgresearchgate.net The electronic properties of these groups—whether they are electron-donating or electron-withdrawing—play a crucial role in tuning the dye's absorption spectrum. nih.gov
For blue azo dyes, it is common to use a diazo component with multiple strongly electron-withdrawing groups. aatcc.org In the case of this compound, the 2,4-Dinitro-6-chloroaniline precursor contains two nitro groups (-NO2) and a chlorine atom (-Cl), all of which are electron-withdrawing. Placing such groups at the 2-, 4-, and 6- positions of the aniline (B41778) ring produces a maximal bathochromic shift, which deepens the color by moving the light absorption maximum to longer wavelengths. aatcc.org An electron-withdrawing nitro group in the para-position (position 4) is particularly effective for achieving a bathochromic shift and often improves the dye's lightfastness. aatcc.org Conversely, electron-releasing groups, such as a methyl group (-CH3), can cause a hypsochromic (blue) shift, moving the absorption to shorter wavelengths. nih.gov The basicity of the coupling component also influences the final absorption maximum of the dye. aatcc.org
The effects of these substituent groups are summarized in the table below.
| Substituent Type | Position on Diazo Component | Effect on Chromatic Properties | Example Groups |
| Electron-Withdrawing | 2-, 4-, 6- | Bathochromic Shift (deeper color, e.g., towards blue) | -NO₂, -CN, -Cl, -Br |
| Electron-Donating | Varies | Hypsochromic Shift (lighter color, e.g., away from blue) | -CH₃, -OCH₃, -NH₂ |
Spectroscopic and Advanced Analytical Characterization of C.i. Disperse Blue 125
Ultraviolet-Visible Spectroscopy for Quantitative Analysis and Spectral Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis and spectral characterization of dyes like C.I. Disperse Blue 125. This method is predicated on the absorption of ultraviolet or visible light by the molecule, which induces electronic transitions between different energy levels. The resulting spectrum is a plot of absorbance versus wavelength and provides a characteristic fingerprint of the compound.
For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This relationship allows for the determination of the concentration of this compound in unknown samples.
The spectral characterization of this compound reveals key information about its chromophoric system. The position and intensity of the absorption bands are influenced by the molecular structure, including the presence of auxochromes and the extent of conjugation. UV-Vis spectroscopy can be used to monitor the stability of the dye under various conditions, such as exposure to light, heat, or different chemical environments, by observing changes in the absorption spectrum. The spectra of disperse dyes are often characterized by broad absorption bands. researchgate.net
Infrared and Raman Spectroscopic Investigations of Molecular Structure
Infrared (IR) and Raman spectroscopy are powerful complementary techniques used to investigate the molecular structure of this compound by probing its vibrational modes. nih.gov
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. nih.gov The resulting IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational energies of different functional groups. For this compound, an anthraquinone-based dye, characteristic IR bands would include:
N-H stretching vibrations of the amino groups.
C=O stretching vibrations of the quinone carbonyl groups.
C=C stretching vibrations of the aromatic rings.
C-N stretching vibrations .
The precise positions of these bands can provide insights into the electronic environment and intermolecular interactions, such as hydrogen bonding.
Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. nih.gov The scattered light has a different frequency from the incident light, and the frequency shift corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. nih.gov For this compound, Raman spectra can provide information on the vibrations of the aromatic backbone and other symmetric functional groups.
Together, IR and Raman spectroscopy offer a comprehensive vibrational profile of the molecule, aiding in the confirmation of its chemical structure and providing details about its molecular conformation.
Chromatographic Separations and Mass Spectrometry for Purity and Component Analysis
The purity and composition of commercial dyes like this compound are critical for their performance and are often assessed using a combination of chromatographic techniques and mass spectrometry.
Chromatographic separations , particularly High-Performance Liquid Chromatography (HPLC), are employed to separate the main dye component from impurities and any isomeric byproducts. In HPLC, the dye mixture is passed through a column containing a stationary phase, and a liquid mobile phase is used to elute the components at different rates based on their affinity for the stationary phase. This results in the separation of the mixture into its individual components.
Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like HPLC (LC-MS), it allows for the identification of the separated components. umb.edu.pl The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, confirming its identity. Fragmentation patterns observed in the mass spectrum can provide further structural information, helping to elucidate the structure of impurities or degradation products. This hyphenated technique is invaluable for assessing the purity of the dye and identifying any related substances.
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic compounds, including this compound. nanoqam.caresearchgate.net This technique is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. libretexts.org When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, which are dependent on their chemical environment. libretexts.org
¹H NMR Spectroscopy provides information about the number and types of protons in a molecule, as well as their connectivity. The chemical shifts of the proton signals indicate their electronic environment, while spin-spin coupling patterns reveal neighboring protons. For this compound, ¹H NMR would help to identify the protons on the aromatic rings and the amino groups.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum, allowing for the determination of the number of different carbon environments.
Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be used to establish correlations between different nuclei, providing a more complete picture of the molecular structure and confirming the connectivity of the atoms.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. tainstruments.com For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly important for evaluating its thermal stability.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over a range of temperatures. impactanalytical.comresearchgate.netmdpi.com The resulting TGA curve provides information about the decomposition temperature and the thermal stability of the dye. Any weight loss observed corresponds to the loss of volatile components or the decomposition of the material. A typical TGA analysis involves heating the sample from room temperature to a high temperature, often up to 800 °C, in a controlled atmosphere such as air or nitrogen. impactanalytical.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.netmdpi.com DSC can detect thermal events such as melting, crystallization, glass transitions, and decomposition. impactanalytical.comresearchgate.net For this compound, a DSC thermogram would show an endothermic peak at its melting point and potentially exothermic peaks corresponding to decomposition at higher temperatures. researchgate.net
These thermal analysis techniques are crucial for determining the processing conditions for dyeing synthetic fibers and for assessing the durability of the dyed materials. semanticscholar.org
Below is an interactive data table summarizing typical findings from thermal analysis of disperse dyes.
X-ray Diffraction for Crystalline Structure and Morphology
X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure and morphology of solid materials. For this compound, XRD can provide valuable information about its solid-state properties, which can influence its dyeing performance and stability.
In XRD, a beam of X-rays is directed at a crystalline sample. The X-rays are diffracted by the planes of atoms in the crystal lattice, producing a diffraction pattern of constructive interference at specific angles. This pattern is unique to the crystal structure of the material.
By analyzing the positions and intensities of the diffraction peaks, it is possible to determine the unit cell dimensions, space group, and atomic arrangement within the crystal. This information is crucial for understanding the packing of the dye molecules in the solid state and how this might affect its properties. For some disperse dyes, single crystal X-ray diffraction has been used to determine the precise molecular geometry and intermolecular interactions, such as hydrogen bonding and π–π stacking, which stabilize the crystal structure. researchgate.netkisti.re.kr
Advanced Chemometric Approaches in Spectroscopic Analysis (e.g., multivariate calibration, moving window partial least squares regression, net analyte signal)
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. frontiersin.org In the spectroscopic analysis of dyes like this compound, chemometric approaches can be applied to handle complex datasets and improve the accuracy and robustness of analytical methods. researchgate.netnih.gov
Multivariate Calibration techniques, such as Principal Component Regression (PCR) and Partial Least Squares (PLS) regression, are used to build calibration models for quantitative analysis, especially when dealing with complex mixtures or overlapping spectral features. nih.gov These methods can simultaneously analyze the entire spectrum, making them more robust than traditional univariate methods.
Moving Window Partial Least Squares (MWPLS) Regression is an extension of PLS where the calibration model is built using a small, moving window of wavelengths across the spectrum. This can improve the predictive ability of the model by focusing on the most relevant spectral regions.
Net Analyte Signal (NAS) is a concept used to isolate the part of the signal that is unique to the analyte of interest, even in the presence of interfering components. This approach can enhance the selectivity and accuracy of quantitative measurements.
These advanced chemometric tools are particularly useful for the analysis of disperse dyes in complex matrices, such as textile wastewater, allowing for the simultaneous determination of multiple dyes and the detection of low concentrations.
Performance Characteristics and Material Interactions of C.i. Disperse Blue 125
Substantivity and Affinity to Polymeric Substrates (e.g., polyester (B1180765), nylon, polyamide, cotton)
The performance of C.I. Disperse Blue 125 is fundamentally linked to its substantivity, or affinity, for various polymeric substrates. As a non-ionic, hydrophobic molecule, it exhibits a strong affinity for synthetic, hydrophobic fibers. textilelearner.netalfa-chemistry.com
Polyester : Disperse Blue 125 has a very high substantivity for polyester. The dyeing mechanism involves the transfer of the dye from the aqueous dispersion into the solid fiber, where it forms a stable solid solution. textilelearner.netgoogle.com The hydrophobic nature of both the dye and the polyester fiber is the primary driver for this interaction, facilitated by van der Waals forces and hydrophobic bonds within the amorphous regions of the polymer. textilelearner.netalfa-chemistry.com
Nylon and Polyamide : While primarily used for polyester, Disperse Blue 125 can also dye nylon and other polyamide fibers. textilelearner.netnih.gov These fibers are less hydrophobic than polyester, which can result in lower dye uptake and potentially different fastness properties compared to polyester. tubitak.gov.tr
Cotton : this compound has a very low affinity for hydrophilic, cellulosic fibers like cotton. alfa-chemistry.com The lack of ionic groups on the dye molecule and the hydrophilic nature of cotton prevent the formation of significant bonds, making it unsuitable for dyeing 100% cotton fabrics. core.ac.uk In polyester-cotton blends, the dye will primarily color the polyester component.
Optimization of Dyeing Processes for this compound (e.g., pH, temperature, time)
Optimizing the dyeing process is critical for achieving consistent shade, good levelness, and maximum dye exhaustion. As a high-energy disperse dye, the key parameters for this compound are temperature, pH, and time. sapub.org
High-temperature, high-pressure (HT/HP) exhaust dyeing is the standard method for applying high-energy disperse dyes like Blue 125 to polyester. chemicalbook.commdpi.com This process requires temperatures above the glass transition temperature of polyester to swell the fiber and facilitate dye penetration. textilelearner.net
Table 1: Optimized Dyeing Parameters for this compound on Polyester
| Parameter | Optimal Range | Rationale |
|---|---|---|
| Temperature | 125°C - 135°C | Essential for swelling polyester fibers and providing sufficient energy for the large dye molecules to diffuse into the polymer matrix. textilelearner.netsapub.orgskygroupchem.com |
| pH | 4.0 - 5.5 | A weakly acidic medium is required to ensure the stability of the azo dye structure and prevent hydrolysis, which can occur at higher pH levels under high temperatures. skygroupchem.commagnacolours.com |
| Time | 30 - 60 minutes | Sufficient time at peak temperature is needed to allow for dye migration, diffusion, and fixation within the fiber to ensure level dyeing and good fastness. magnacolours.comfibre2fashion.com |
The dyeing rate is most sensitive to temperature, with the majority of dye exhaustion occurring in a critical range, typically between 90°C and 125°C. fibre2fashion.com Careful control of the heating rate within this range is crucial for achieving a level, or uniform, dyeing. fibre2fashion.com
Dye Fixation and Retention Mechanisms within Material Matrices
The fixation of this compound within a polymer matrix, such as polyester, is a physical rather than a chemical process. The primary mechanism is described by the "solid solution" model. textilelearner.net
The process involves several stages:
Dispersion : The dye is first milled into fine particles and dispersed in the aqueous dyebath with the aid of dispersing agents. textilelearner.net
Diffusion to Fiber Surface : With increasing temperature, a small amount of the dye dissolves into the water and is adsorbed onto the surface of the fiber. chemicalbook.com
Penetration into Fiber : At high temperatures (above 100°C), the amorphous regions of the polyester fiber swell, increasing molecular motion and creating temporary voids. The dye molecules, energized by the heat, diffuse from the fiber surface into these amorphous regions. textilelearner.net
Fixation : Upon cooling, the fiber structure contracts, trapping the individual dye molecules within the polymer matrix. The dye is held in place by intermolecular forces, primarily van der Waals forces and hydrophobic interactions. textilelearner.nettul.cz This physical entrapment is responsible for the dye's retention and contributes to its good wash fastness.
Photochemical and Thermochemical Stability of this compound in Applied Systems (e.g., light fastness, sublimation fastness)
The stability of a dye against environmental factors like light and heat is crucial for its end-use performance. This compound, as a high-energy azo dye, is engineered for good to excellent fastness properties. definetextile.comaatcc.org
Thermochemical Stability (Sublimation Fastness) : Sublimation fastness is the resistance of the dye to migrating out of the fiber when exposed to dry heat, a critical property for fabrics that will be heat-set or ironed. As a high-energy dye with a relatively large molecular size, this compound has good sublimation fastness. definetextile.comchemicalbook.com This is because more energy is required to vaporize the larger dye molecules, making them less likely to sublime at typical processing temperatures.
Table 2: Fastness Ratings of this compound (ISO Standards)
| Fastness Test | Fading Rating | Staining Rating |
|---|---|---|
| Light Fastness (ISO 105-B02) | 6 | N/A |
| Washing Fastness (ISO 105-C06) | 5 | 5 |
| Perspiration Fastness (ISO 105-E04) | 5 | 5 |
| Ironing Fastness (ISO 105-X11) | 4-5 | 4-5 |
| Sublimation Fastness | 3-4 | N/A |
(Data sourced from various technical sheets and databases). worlddyevariety.commade-in-china.com
Integration in Inkjet and Digital Printing Technologies
Disperse dyes are the primary colorants used in sublimation inks for digital textile printing on polyester fabrics. texprintsolution.com High-purity, high-energy dyes like this compound are suitable for these applications due to their good sublimation properties and color strength. accio.comdyesupplier.com
For use in inkjet inks, the dye must be processed into a stable, nano-sized dispersion. texprintsolution.com This ensures that the ink can pass through the fine nozzles of industrial print heads without clogging. The digital printing process typically involves:
Printing the design onto a transfer paper using the disperse dye ink.
Placing the printed paper in contact with the polyester fabric.
Applying heat (typically 180–210°C) and pressure, which causes the dye to sublime from the paper and diffuse directly into the polyester fibers, where it becomes fixed. alfa-chemistry.com
This technology offers high-definition printing and is widely used for sportswear, fashion apparel, and decorative fabrics. texprintsolution.com The excellent sublimation and color migration fastness of high-energy dyes are critical for producing sharp, durable prints. texprintsolution.com
Interactions with Polymer Nanosphere Systems
Research into advanced dyeing systems has explored the use of polymer nanospheres as carriers for disperse dyes. While specific studies on this compound in this context are not widely published, the principles apply to disperse dyes as a class. These systems aim to improve dye dispersion, enhance uptake, and potentially lower the required dyeing temperature.
The interaction involves encapsulating or adsorbing the disperse dye onto polymer nanospheres. These nanocarriers can then more effectively transport the dye to the fiber surface. The small size of the nanospheres can facilitate a more uniform application and potentially increase the rate of diffusion into the fiber. This area of research is focused on creating more efficient and environmentally friendly dyeing processes for hydrophobic fibers.
Environmental Transformation and Remediation Strategies for C.i. Disperse Blue 125
Abiotic Degradation Pathways (e.g., photolysis, hydrolysis)
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For disperse dyes like C.I. Disperse Blue 125, key abiotic pathways include photolysis and hydrolysis.
Photolysis: This process involves the degradation of a compound by light. While specific studies on the photolysis of this compound are not extensively detailed in the provided search results, it is known that the stability of dyes to light is a crucial property for their application in the textile industry. The complex aromatic structure of dyes like Disperse Blue 1 can contribute to their resistance to photolytic degradation under normal environmental conditions. nih.gov However, advanced oxidation processes that utilize UV light in combination with catalysts, such as TiO2 or H2O2, have been shown to be effective in degrading various dyes, including Disperse Blue 56. tuiasi.ro This suggests that enhanced photolytic methods could be a viable degradation pathway for this compound.
Hydrolysis: This is a chemical reaction in which a water molecule breaks one or more chemical bonds. Disperse Blue 1 is reported to be not expected to undergo hydrolysis in the environment due to the absence of functional groups that readily hydrolyze under environmental conditions. nih.gov Reactive dyes, in contrast, are known to undergo hydrolysis, which affects their fixation to fibers and contributes to effluent coloration. irjet.net Given the chemical nature of disperse dyes, significant degradation of this compound through hydrolysis under typical environmental pH and temperature is unlikely.
Biotic Degradation Mechanisms (e.g., aerobic and anaerobic biodegradation)
Biotic degradation, involving living organisms, is a key mechanism for the environmental breakdown of organic pollutants like this compound. Both aerobic (oxygen-present) and anaerobic (oxygen-absent) processes are significant.
A variety of microorganisms, including bacteria and fungi, have demonstrated the ability to decolorize and mineralize disperse dyes.
Bacterial Degradation: Studies have shown that bacteria can effectively decolorize and degrade disperse dyes. For instance, Bacillus fusiformis KMK5 has been observed to completely mineralize Disperse Blue 79 within 48 hours under anoxic conditions. nih.gov Other bacterial species like Pseudomonas and Bacillus have also shown remarkable decolorizing abilities for other blue dyes. sjp.ac.lkijcmas.com The initial step in the bacterial degradation of azo dyes is typically the enzymatic cleavage of the azo bond, leading to the formation of aromatic amines. nih.gov
Fungal Degradation: Fungi, particularly white-rot fungi, are highly effective in degrading a wide range of dyes due to their ligninolytic enzyme systems. Aspergillus sp. XJ-2 has been studied for its ability to decolorize Disperse Blue 2BLN, with its manganese peroxidase enzyme playing a key role. nih.gov
The efficiency of microbial decolorization is influenced by several factors, including the microbial species, dye concentration, temperature, and pH.
The degradation of this compound is primarily an enzymatic process. Key enzymes involved include:
Oxidoreductases: This is a broad class of enzymes that catalyze oxidation-reduction reactions. Laccases and peroxidases are important oxidoreductases in dye degradation. Laccase from Pycnoporus sp. has been shown to decolorize various disperse dyes with efficiencies ranging from 51% to 96%. nih.govmdpi.com
Azoreductases: These enzymes are crucial for the initial step in the anaerobic degradation of azo dyes like this compound. They catalyze the reductive cleavage of the azo bond (-N=N-), which is often the rate-limiting step in the degradation process. researchgate.net
Manganese Peroxidase (MnP): This is one of the ligninolytic enzymes produced by fungi. Studies on Disperse Blue 2BLN have indicated that MnP plays a significant role in attacking the dye's chromogenic groups, leading to decolorization. nih.gov
The effectiveness of these enzymes can be enhanced by the presence of mediators, which act as electron shuttles between the enzyme and the dye molecule.
For the related Disperse Blue 79, degradation by Bacillus fusiformis involves the asymmetric cleavage of the azo-bond by azoreductase, leading to the formation of hydrazine (B178648) and other debrominated and denitrated products. researchgate.net Similarly, the degradation of Disperse Blue 2BLN by Aspergillus sp. XJ-2 is proposed to proceed through the breakage of the dye's chromogenic groups, resulting in smaller molecular weight end products and partial mineralization. nih.gov The complete mineralization of the dye to carbon dioxide, water, and inorganic ions is the ultimate goal of any remediation strategy.
Adsorptive Removal from Aqueous Effluents
Adsorption is a widely used, effective, and economical method for removing dyes from wastewater. mdpi.comnih.gov This process involves the accumulation of the dye molecules onto the surface of a solid adsorbent.
A variety of materials have been investigated for their potential to adsorb disperse dyes from aqueous solutions.
Bio-adsorbents: These are low-cost adsorbents derived from biological materials and agricultural waste. icm.edu.pl Materials like sesame seed cake, peanut shells, and rice husks have been successfully used to remove dyes like methylene (B1212753) blue. deswater.comsemanticscholar.org The effectiveness of these materials is often attributed to the presence of various functional groups on their surface that can interact with the dye molecules. nih.gov
Synthesized Zeolites: Zeolites, both natural and synthetic, are porous aluminosilicate (B74896) minerals that can be effective adsorbents. Zeolites synthesized from coal fly ash have shown high adsorption capacities for dyes. nih.govdeswater.comnih.govresearchgate.net Research on a zeolite synthesized from cenospheres demonstrated a maximum removal of 95.23% for Disperse Blue 79:1. nih.goviwaponline.com
Activated Carbon: Activated carbon is a highly porous material with a large surface area, making it a very effective adsorbent for a wide range of organic pollutants, including dyes. mdpi.com It can be produced from various carbonaceous source materials, including agricultural by-products. icm.edu.plsphinxsai.com While highly effective, the cost of commercial activated carbon can be a limitation, leading to research into producing it from inexpensive raw materials. researchgate.net
The performance of these adsorbent materials is typically evaluated based on their adsorption capacity, which is influenced by factors such as pH, temperature, contact time, and initial dye concentration.
Interactive Data Table: Adsorption of Disperse Dyes on Various Adsorbents
| Adsorbent | Dye | Maximum Removal (%) | Adsorption Capacity (mg/g) | Optimal Conditions |
| Synthesized Zeolite | Disperse Blue 79:1 | 95.23 | 109.8 | pH 5.68, 122 min contact time |
| Activated Carbon (from Conocarpus L. leaves) | Disperse Yellow | 94.11 | 5.64 | Acidic medium |
| Activated Carbon (from Iraqi date palm seeds) | Disperse Blue 26 | 66.47 | 8.13 | 0.3 g dose, pH 5.5 |
| Chitosan-Impregnated Granular Activated Carbon | Methylene Blue | 95.81 | - | 0.8 g dosage, pH 6-7, 6 hrs contact time |
Adsorption Kinetics and Isotherms
The removal of disperse dyes from wastewater through adsorption is a widely studied remediation technique. The efficiency and mechanism of this process are described by adsorption kinetics and isotherms.
Adsorption Kinetics Kinetic studies reveal the rate at which a dye is removed from a solution and provide insights into the rate-controlling steps of the adsorption process. For a disperse blue dye, studies using activated carbon prepared from Iraqi date seeds found that adsorption was rapid in the initial 20 minutes and then proceeded more slowly until equilibrium was reached. To ensure complete equilibration, a contact time of 60 minutes was utilized in these studies.
The experimental data were analyzed using several kinetic models, including the pseudo-first-order, pseudo-second-order, and intraparticle diffusion models. The analysis demonstrated that the adsorption kinetics were most accurately represented by the pseudo-second-order model. e3s-conferences.org This suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecule. e3s-conferences.org
| Kinetic Model | Applicability | Key Finding | Citation |
|---|---|---|---|
| Pseudo-First-Order | Tested | Less accurate representation of the adsorption process compared to the pseudo-second-order model. | |
| Pseudo-Second-Order | Best Fit | The model most accurately described the adsorption kinetics, suggesting chemisorption as the rate-limiting step. | e3s-conferences.org |
| Intraparticle Diffusion | Tested | Used to analyze the diffusion mechanism, but the pseudo-second-order model provided the overall best fit. |
Adsorption Isotherms Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid adsorbent at a constant temperature. The Langmuir and Freundlich isotherm models are commonly used to analyze this relationship.
In a study on a disperse blue dye with activated carbon from date seeds, the equilibrium data were best fitted by the Langmuir isotherm model. This indicates that the adsorption process occurs as a monolayer on a homogeneous surface, with a finite number of identical adsorption sites. nih.gov The study determined a maximum monolayer adsorption capacity (q_max) of 8.13 mg/g.
| Isotherm Model | Applicability | Key Finding | Citation |
|---|---|---|---|
| Langmuir | Best Fit | Indicated monolayer adsorption on a homogeneous surface with a maximum capacity of 8.13 mg/g. | |
| Freundlich | Analyzed | Provided a less accurate fit to the experimental data compared to the Langmuir model. |
Impact of Environmental Parameters on Adsorption Efficiency (e.g., pH)
The pH of the aqueous solution is a critical parameter that can significantly influence the adsorption process by altering the surface charge of the adsorbent and the degree of ionization of the adsorbate. jmaterenvironsci.com However, for certain dye-adsorbent systems, the effect of pH can be minimal.
In the case of the adsorption of a disperse blue dye onto activated carbon synthesized from date seeds, the removal efficiency was found to be largely independent of the solution's pH. The percentage of dye adsorbed remained nearly constant over a wide pH range from 3 to 11. This phenomenon is attributed to the nature of disperse dyes, which are non-ionic and have low aqueous solubility. Because the dye molecule is not ionized, its adsorption is not significantly affected by the electrostatic forces that arise from changes in the adsorbent's surface charge at different pH levels. When the adsorbing species is not ionized, electrical repulsion is absent, which can allow for a higher packing density on the adsorbent surface.
| pH Range | Effect on Adsorption | Reason | Citation |
|---|---|---|---|
| 3 - 11 | Adsorption remained nearly constant | The disperse dye is non-ionic, so its adsorption is not significantly influenced by changes in the adsorbent's surface charge. |
Advanced Oxidation and Reduction Processes for Effluent Treatment (e.g., coagulation-flocculation for recovery)
Effluents from textile industries often contain recalcitrant dyes that are resistant to conventional biological treatment methods. mdpi.com Therefore, more robust chemical and physical methods are required for effective color removal.
Coagulation-Flocculation Coagulation-flocculation is an effective and widely used physicochemical treatment for textile wastewater, particularly for removing insoluble or dispersed dyes. mdpi.comresearchgate.net The process involves two main steps: coagulation, where a chemical agent (coagulant) is added to destabilize colloidal particles, followed by flocculation, where gentle mixing promotes the aggregation of these particles into larger, settleable flocs. mdpi.com Aluminum sulfate (B86663) is a commonly used coagulant in this process. mdpi.com This method is considered economically viable and easy to implement for reducing turbidity and suspended solids. mdpi.com Studies have shown that coagulation-flocculation can effectively decolorize solutions containing disperse dyes. researchgate.net
Advanced Oxidation Processes (AOPs) Advanced Oxidation Processes (AOPs) are a set of technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to break down complex organic pollutants into simpler, less harmful compounds. mdpi.commdpi.com AOPs are recognized as highly efficient treatments for recalcitrant wastewater that is resistant to biological degradation. mdpi.com Various AOPs include ozonation, Fenton and photo-Fenton processes, and UV/persulfate systems. mdpi.comresearchgate.net These methods can achieve high levels of mineralization, meaning the complete conversion of organic pollutants to carbon dioxide, water, and inorganic ions. researchgate.net The integration of AOPs with biological treatments can offer a synergistic approach to effectively treat complex textile effluents. mdpi.com
Environmental Release Patterns and Predicted Environmental Concentrations
Disperse dyes are primarily released into the environment through effluents from textile manufacturing and dyeing facilities. mdpi.com As a class, these dyes are characterized by very low water solubility and a hydrophobic nature. scbt.com Due to these properties, when released into wastewater treatment systems, it is unlikely that significant quantities will be absorbed into the activated sludge. scbt.com Instead, they have a tendency to partition from the aqueous phase to solid phases, such as sludge and sediments. While generally not considered readily biodegradable, they are likely to be inherently biodegradable, although the process may be slow. scbt.com The complex aromatic structure of many dyes makes them resistant to conventional wastewater treatment methods, leading to their persistence and discharge into receiving water bodies. scholaris.ca
Theoretical and Computational Investigations of C.i. Disperse Blue 125
Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure and optical properties)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic and optical properties of dye molecules. researchgate.netrsc.org DFT has become a popular electronic structure method due to its balance of computational cost and accuracy, making it suitable for the relatively large structures of disperse dyes. arxiv.org
By solving approximations of the Schrödinger equation, DFT can determine the electron distribution and energy levels of molecular orbitals. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is crucial as it relates directly to the electronic transitions that govern the dye's color. A smaller energy gap corresponds to absorption at longer wavelengths.
For azo dyes, the color is a result of a π → π* electronic transition, where an electron is excited from the HOMO (a π bonding orbital) to the LUMO (a π* antibonding orbital). This transition is often associated with an intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group, facilitated by the π-conjugated system of the azo bridge. researchgate.net Theoretical calculations can map the electron density redistribution during this excitation, providing a clear picture of the ICT character.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited-state properties, such as the maximum absorption wavelength (λmax). researchgate.net By simulating the electronic absorption spectrum, researchers can predict the color of a dye and understand how structural modifications would alter its shade. For instance, calculations can show how adding or changing substituent groups on the aromatic rings of a dye like C.I. Disperse Blue 125 would shift its λmax, providing a rational basis for dye design. researchgate.net
Table 1: Representative Data from Quantum Chemical Calculations on Azo Dyes (Note: This table presents typical data obtained from DFT calculations on azo dyes similar in class to this compound, as specific data for this compound is not readily available in the cited literature.)
| Calculated Property | Typical Value Range | Significance |
| HOMO Energy | -6.0 to -5.0 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -3.0 to -2.0 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 2.0 to 3.5 eV | Determines the energy of the primary electronic transition and thus the color. |
| Calculated λmax (TD-DFT) | 550 to 650 nm | Predicts the perceived color of the dye in the visible spectrum. |
| Dipole Moment (μ) | 5 to 15 Debye | Indicates the overall polarity of the molecule, affecting solubility and interactions. |
Molecular Dynamics Simulations for Dye-Substrate Interactions
While quantum mechanics is ideal for studying the electronic properties of a single dye molecule, Molecular Dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase, such as the interaction between a dye and a polymer substrate. nih.gov MD simulations model the movements of atoms and molecules over time based on classical mechanics, allowing for the study of dynamic processes like dye adsorption and diffusion into a fiber. nih.govmdpi.com
For this compound, which is used to dye synthetic fibers like polyester (B1180765), MD simulations can provide insights into the dyeing mechanism. A typical simulation would involve a model of the polyester surface and multiple dye molecules in a surrounding medium (e.g., water). The simulation would track the positions and orientations of the dye molecules as they approach and interact with the fiber surface.
Key information that can be extracted from MD simulations includes:
Interaction Energies: Calculating the energy of interaction between the dye and the substrate helps to quantify the affinity of the dye for the fiber. These interactions can be broken down into components like van der Waals forces and electrostatic interactions.
Adsorption Conformation: MD can reveal the preferred orientation of the dye molecule on the substrate surface, identifying which parts of the dye interact most strongly with the polymer chains.
Diffusion Coefficients: By tracking the movement of the dye molecules within the polymer matrix, it is possible to estimate the rate of diffusion, a critical factor in the dyeing process.
Solvent Effects: The role of the solvent (water) in mediating the dye-substrate interaction can be explicitly studied, including the process of desolvation as the dye adsorbs onto the hydrophobic fiber. semanticscholar.org
These simulations help in understanding the factors that govern dyeing performance, such as wash fastness, by characterizing the strength and nature of the forces holding the dye within the fiber. nih.gov
Prediction of Spectroscopic Properties and Reaction Mechanisms
Computational methods are instrumental in predicting and interpreting various spectroscopic properties beyond the primary color. rsc.orgrsc.org Using quantum chemical methods, it is possible to simulate vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These simulations aid in the structural characterization of the dye and can help to confirm the products of a synthesis or degradation reaction.
Furthermore, computational chemistry is used to investigate reaction mechanisms. For azo dyes, a key area of interest is their degradation, particularly the reductive cleavage of the azo bond (–N=N–). This is relevant for understanding both the dye's stability under certain conditions (e.g., lightfastness) and its environmental fate.
Theoretical calculations can map the potential energy surface of a reaction, identifying the transition states and intermediates. This allows for the determination of activation energies and reaction rates. For example, DFT calculations could be used to study the mechanism of how this compound might be broken down by a reducing agent, predicting which bonds are most likely to break first and what degradation products would be formed. This predictive capability is crucial for designing more stable and environmentally benign dyes.
Non-Linear Optical Properties and Their Theoretical Derivations
Materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics, such as optical switching and data storage. uobasrah.edu.iq Azo dyes, with their extended π-conjugated systems and donor-acceptor character, are excellent candidates for NLO materials. researchgate.netbohrium.com The same intramolecular charge transfer that is responsible for their color also gives rise to a large change in dipole moment upon excitation, which is a key requirement for second and third-order NLO activity.
The NLO response of a molecule is quantified by its hyperpolarizabilities (β for second-order, γ for third-order). These properties can be derived theoretically using quantum chemical calculations. By applying a virtual electric field in the calculation, the response of the molecule's electron cloud can be determined, from which the hyperpolarizability tensors can be calculated.
Theoretical studies on azo dyes have established clear structure-property relationships for enhancing NLO response:
Strong Donor-Acceptor Groups: Increasing the electron-donating and -accepting strength of the substituents enhances the ICT and increases the hyperpolarizability.
Extended π-Conjugation: A longer conjugated bridge between the donor and acceptor groups generally leads to a larger NLO response. researchgate.net
Nature of the Conjugated System: The specific type of aromatic or heterocyclic rings used in the dye's structure can significantly influence its NLO properties.
DFT calculations are a common tool for screening potential NLO chromophores before undertaking complex synthesis. uobasrah.edu.iqresearchgate.net By calculating properties like the first hyperpolarizability (β₀), researchers can predict whether a molecule like this compound would be a promising candidate for NLO applications. researchgate.netuobasrah.edu.iq
Table 2: Key Molecular Descriptors for NLO Properties Calculated via DFT (Note: This table lists theoretical descriptors commonly used to evaluate the NLO potential of organic dyes.)
| Descriptor | Definition | Relation to NLO Properties |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO. | A smaller gap generally correlates with higher hyperpolarizability. |
| β₀ (First Hyperpolarizability) | A measure of the second-order NLO response. | Higher values indicate a stronger NLO effect. |
| μ (Dipole Moment) | A measure of the charge separation in the ground state. | A large dipole moment is often associated with significant NLO activity. |
| Δμ (Dipole Moment Difference) | The difference in dipole moment between the ground and excited states. | A large change in dipole moment upon excitation is a key indicator of NLO potential. |
Future Research Directions and Emerging Paradigms for C.i. Disperse Blue 125
Development of Next-Generation Sustainable Synthesis Routes
The future of C.I. Disperse Blue 125 synthesis lies in the adoption of green and sustainable chemistry principles to mitigate environmental impact. Research is increasingly focused on novel, eco-friendly methodologies that aim to replace traditional synthesis routes, which often involve harsh chemicals and generate significant waste.
Key research avenues include:
Solvent-Free and Water-Based Synthesis: A significant push is towards eliminating toxic organic solvents. Methodologies like grinding aromatic amines with β-naphthol in the presence of solid acid catalysts are being explored for azo dyes. rsc.org This approach not only reduces solvent-related pollution but also simplifies the product isolation process. researchgate.netrsc.org
Reusable Catalysts: The development of recyclable catalysts, such as sulfonic acid functionalized magnetic nanoparticles (Fe3O4@SiO2-SO3H), presents a cost-effective and environmentally friendly alternative. researchgate.netrsc.org These catalysts can be easily recovered and reused, minimizing waste and operational costs. rsc.org
Mechanochemistry: Grinding chemistry, a solvent-free method conducted at room temperature, offers a benign pathway for azo dye synthesis. This technique overcomes the limitations of conventional methods, such as the need for low temperatures and the instability of diazonium salts. researchgate.netrsc.org
Alternative Energy Sources: Investigating the use of microwave or ultrasound irradiation to accelerate reaction times and improve energy efficiency is another promising direction. These methods can lead to higher yields and purer products under milder conditions.
Advanced Applications in Smart Materials and Functional Textiles
The molecular structure of this compound offers a scaffold for modification, enabling its integration into smart materials and functional textiles. This transition from a passive colorant to an active component is a major focus of future research.
Emerging applications being explored are:
Chromic Textiles: Research is directed towards creating derivatives of this compound that exhibit chromism—changing color in response to external stimuli. This includes developing:
Thermochromic versions for temperature-sensitive fabrics used in sportswear or medical monitoring.
Photochromic variants for UV-responsive clothing that can indicate sun exposure.
Electrochromic fibers for textiles that can display patterns or information when a voltage is applied. researchgate.net
Digital Textile Printing: Formulating this compound into advanced inks for digital and ink-jet printing is a key area of development. google.com This requires optimizing the dye's properties for stability and performance in high-speed, precision printing systems.
Functional Coatings: Incorporating the dye into polymer matrices could yield coatings with specialized optical properties for use in electronics, sensors, or security applications.
Enhanced Environmental Remediation Technologies and Resource Recovery
Addressing the environmental persistence of disperse dyes is a critical research imperative. Future work will focus on developing highly efficient and sustainable technologies for the removal and degradation of this compound from industrial wastewater.
Key technological advancements include:
Advanced Oxidation Processes (AOPs): Methods such as ozonation and Fenton processes are being optimized for the complete mineralization of azo dyes. researchgate.net Photocatalysis, using green synthesized nanoparticles under solar irradiation, offers a sustainable approach to break down the dye's complex structure into non-toxic compounds. chalcogen.ro
Bioremediation: Utilizing microorganisms like bacteria, fungi, and algae to decolorize and degrade azo dyes is a cost-effective and eco-friendly strategy. nih.govencyclopedia.pub Research is focused on identifying and genetically engineering microbial strains with enhanced enzymatic activity (e.g., azoreductases and laccases) for more efficient dye degradation. nih.govmdpi.com
Eco-Friendly Adsorbents: The development of biosorbents from agricultural waste or other natural sources provides a low-cost method for removing dyes from effluents. nih.gov
Resource Recovery: Beyond simple removal, future technologies will aim to recover and regenerate the dye or its constituent chemicals from wastewater, creating a circular economy model for dye manufacturing and use.
Integration of Artificial Intelligence and Machine Learning in Dye Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the research and development of dyes like this compound. These computational tools can accelerate discovery, optimize processes, and reduce the reliance on time-consuming and expensive laboratory experiments. pku.edu.cnnih.gov
The integration of AI and ML will impact several areas:
Predictive Modeling: ML algorithms, such as XGBoost and artificial neural networks (ANN), can establish models to predict key properties of azo dyes, like their maximum absorption wavelength (λmax), based on their molecular structure. researchgate.netresearchgate.net This allows for the rapid virtual screening of thousands of potential new dye molecules to identify candidates with desired colors and properties. researchgate.net
Synthesis Route Optimization: AI can be used to predict the outcomes of chemical reactions, helping chemists design the most efficient and sustainable synthesis pathways. pku.edu.cn
Process Control in Dyeing: In textile manufacturing, ML models can predict the final color of a dyed fabric from its wet state, significantly reducing waste and improving color consistency. chalcogen.ro
High-Throughput Screening: AI-driven strategies enable the high-throughput screening of virtual compound libraries to discover novel azo dyes with specific functionalities, such as enhanced lightfastness or specific chromic properties. researchgate.net
| AI/ML Application Area | Research Goal | Potential Impact |
| Molecular Design | Predict dye properties (e.g., color, fastness) from chemical structure. | Accelerates discovery of new dyes with targeted characteristics. |
| Synthesis Planning | Identify optimal reaction conditions and pathways for synthesis. | Reduces experimental trial-and-error; improves yield and sustainability. |
| Process Optimization | Predict final shade in dyeing processes to minimize errors. | Cuts down on water, energy, and chemical waste; improves product quality. |
| Remediation Modeling | Predict the efficiency of different remediation techniques for dye removal. | Optimizes wastewater treatment processes for maximum efficiency. |
Cross-Disciplinary Research with Emerging Fields
The future potential of this compound will be unlocked through collaborations that bridge chemistry with other scientific and technological domains. These cross-disciplinary efforts will uncover novel applications and a deeper understanding of the dye's behavior.
Promising areas for cross-disciplinary research include:
Materials Science: Partnering with material scientists to develop novel dye-polymer composites, conductive textiles, and advanced coatings. This could lead to materials with unique electronic or optical properties.
Environmental Science: Collaborating with environmental scientists to study the lifecycle, environmental fate, and ecotoxicology of this compound. This includes investigating its interaction with microplastics and its degradation pathways in various ecosystems.
Biotechnology and Medicine: Exploring the potential of azo dye structures in biomedical applications. While not a current application for this specific dye, related azo compounds have been investigated for roles in photodynamic therapy, as metallochromic indicators, and for their biological reactivity, suggesting avenues for future exploration.
Nanoscience: Utilizing nanotechnology to create dye-based nanoparticles for advanced applications in catalysis, sensing, or targeted delivery systems. researchgate.net
By pursuing these future research directions, the scientific community can transform this compound from a simple colorant into a versatile, high-performance chemical compound integral to the next generation of sustainable and intelligent materials.
Q & A
Q. How can researchers enhance the reproducibility of batch adsorption studies for this compound?
- Methodological Answer : Provide detailed protocols for adsorbent preparation (e.g., HCl concentration, soaking duration). Share raw data in supplementary materials, including calibration curves and instrument settings. Use the STARD (Standards for Reporting Diagnostic Accuracy) checklist to document methodological rigor and minimize ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
